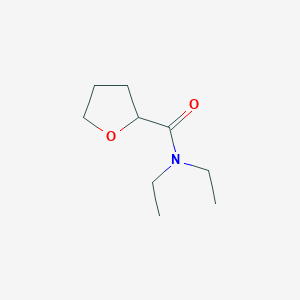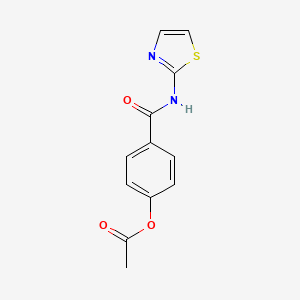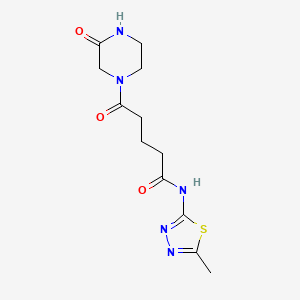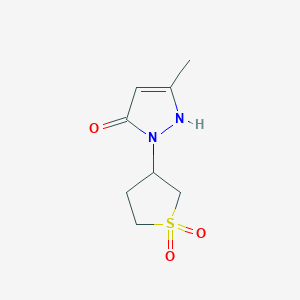![molecular formula C14H18N2O5S B14938923 Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14938923.png)
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a thiazole ring, and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-{[(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: shares similarities with other thiazole derivatives and tetrahydrofuran-containing compounds.
Thiazole derivatives: These compounds often exhibit biological activity and are used in medicinal chemistry.
Tetrahydrofuran derivatives: These compounds are commonly used as solvents and intermediates in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H18N2O5S |
|---|---|
Poids moléculaire |
326.37 g/mol |
Nom IUPAC |
ethyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H18N2O5S/c1-5-20-12(19)10-7(2)15-13(22-10)16-11(18)8-6-9(17)21-14(8,3)4/h8H,5-6H2,1-4H3,(H,15,16,18) |
Clé InChI |
GDGMZTDIEGKKDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC(=O)OC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938878.png)
![7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B14938882.png)
![ethyl 4-{2-oxo-4-[(2-oxo-2H-chromen-6-yl)carbamoyl]pyrrolidin-1-yl}benzoate](/img/structure/B14938891.png)


![N-(diphenylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B14938898.png)

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B14938901.png)

![4-[(4-methoxyphenyl)amino]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14938910.png)
![15-methyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B14938915.png)

